
alpha-Semegma mycolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Semegma mycolic acid is a polymer.
Applications De Recherche Scientifique
Biosynthesis and Structure Analysis : Mycolic acids, including alpha-semegma mycolic acid, are crucial constituents of the mycobacterial cell wall, forming an effective permeability barrier against antimicrobial agents. Studies have identified mutant strains of Mycobacterium smegmatis that accumulate precursors of mycolic acids, providing insight into their biosynthesis and structural analysis (Liu & Nikaido, 1999).
Enzymatic Machinery in Biosynthesis : Identification of specific genes and enzymes involved in mycolic acid synthesis, such as the beta-hydroxyacyl-acyl carrier protein (ACP) dehydratase and other components of the fatty acid synthase-II (FAS-II) enzymic machinery, has been a key focus. This understanding is crucial for targeting mycolic acid synthesis in drug development against mycobacterial infections (Brown et al., 2007).
Role in Bacterial Virulence : Mycolic acids are essential for the virulence of Mycobacterium tuberculosis. Studies have shown that mutants of M. tuberculosis lacking oxygenated mycolic acids exhibit altered envelope permeability and reduced virulence in mice, highlighting the role of these acids in pathogenicity (Dubnau et al., 2000).
Genetic and Chemical Variability : Research on the genetic and chemical variability of mycolic acids in different strains of Mycobacterium tuberculosis complex has revealed significant variations, influencing MA metabolism. This suggests the importance of considering strain diversity in developing new anti-tuberculosis drugs (Portevin et al., 2014).
Potential Drug Targets : Several studies focus on identifying potential drug targets within the mycolic acid biosynthesis pathway. For example, the identification of the fatty acid synthase type II protein HadD, essential for alpha- and epoxy-mycolic acid biosynthesis, offers a novel target for drug development against mycobacterial diseases (Lefebvre et al., 2018).
Molecular Mass Determination Techniques : Accurate molecular mass determination of mycolic acids through techniques like MALDI-TOF mass spectrometry has been crucial for understanding their structure and function. This analysis provides vital information for the development of diagnostic tools and therapeutic strategies (Laval et al., 2001).
Propriétés
Formule moléculaire |
C77H150O3 |
|---|---|
Poids moléculaire |
1124 g/mol |
Nom IUPAC |
(21E,36Z)-2-docosyl-3-hydroxypentapentaconta-21,36-dienoic acid |
InChI |
InChI=1S/C77H150O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-56-58-60-62-64-66-68-70-72-74-76(78)75(77(79)80)73-71-69-67-65-63-61-59-57-55-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,46-47,75-76,78H,3-30,33-45,48-74H2,1-2H3,(H,79,80)/b32-31-,47-46+ |
Clé InChI |
OTBHVUMGIGNBIY-FZQKJBIYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCC/C=C\CCCCCCCCCCCCCCCCCC)O)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



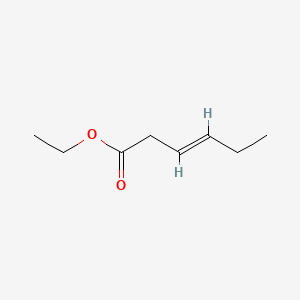
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)

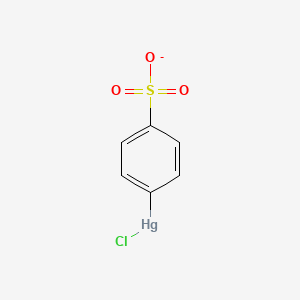
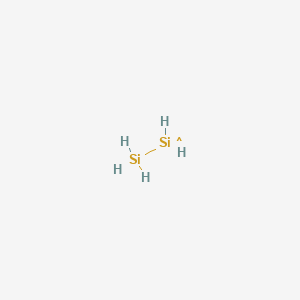
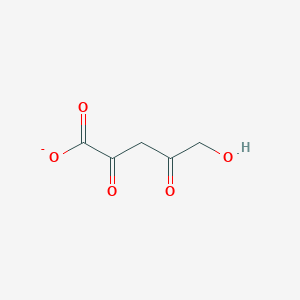
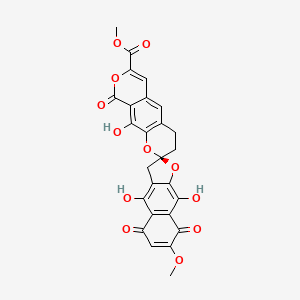
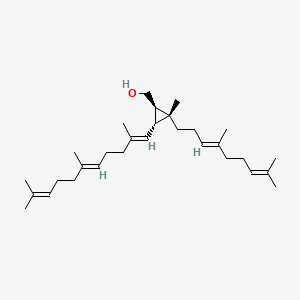
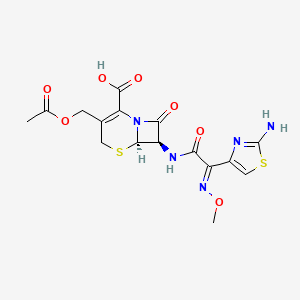
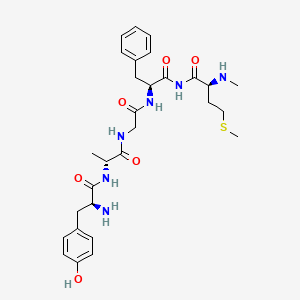
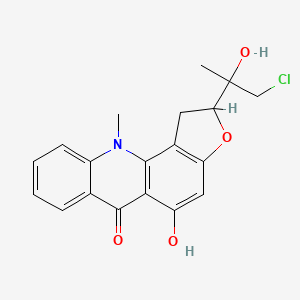
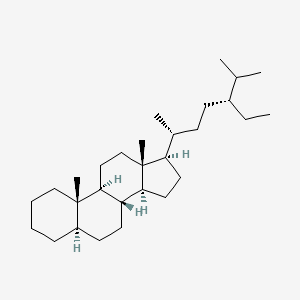
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)